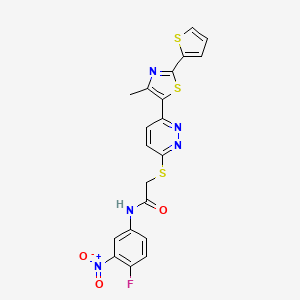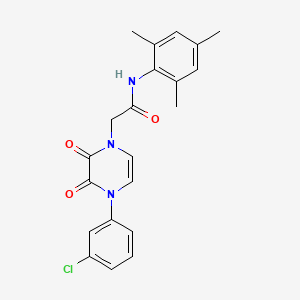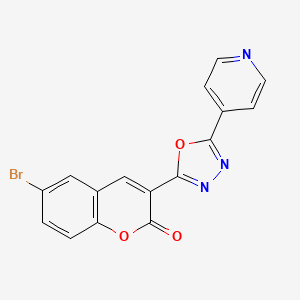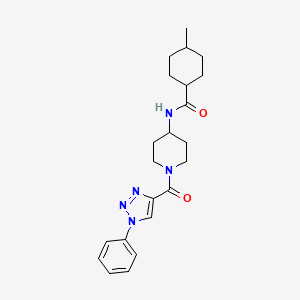
N-(4-fluoro-3-nitrophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-fluoro-3-nitrophenyl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide" is a complex molecule that appears to be related to a class of thiazolyl acetamide derivatives. These compounds have been studied for various biological activities, including kinase inhibition and potential anticancer effects. The molecule contains several functional groups and heterocyclic components, such as a thiazole ring, a pyridazine ring, and a fluorinated nitrophenyl group, which may contribute to its biological activity.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar compounds have been synthesized to explore structure-activity relationships. For instance, in the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives, researchers have focused on the role of the pyridine ring and N-benzyl substitution to understand their impact on Src kinase inhibitory activities . The synthesis involves the introduction of various substituents on the thiazole ring and the evaluation of their effects on biological activity.
Molecular Structure Analysis
The molecular structure of thiazolyl acetamide derivatives is crucial in determining their interaction with biological targets. The presence of a thiazole ring, as seen in the related compounds, is a common feature that may be essential for the observed biological activities. The substitution pattern on the thiazole and the nature of the acetamide linkage are likely to influence the binding affinity and selectivity of these molecules towards their targets .
Chemical Reactions Analysis
The chemical reactivity of thiazolyl acetamide derivatives can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings. For example, the introduction of a fluorine atom, which is an electron-withdrawing group, could enhance the electrophilic character of the molecule, potentially affecting its interaction with nucleophilic sites on biological targets. Similarly, the presence of a nitro group could contribute to the molecule's reactivity through possible redox reactions or by serving as a hydrogen bond acceptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolyl acetamide derivatives are determined by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and oxygen in the rings and side chains can influence properties like solubility, lipophilicity, and stability. These properties are critical for the compound's bioavailability and pharmacokinetics. For instance, the solubility in aqueous or organic solvents can affect the compound's absorption and distribution in biological systems, while the stability can determine its shelf life and resistance to metabolic degradation .
科学的研究の応用
Anticancer Activity
- Thiazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their anticancer properties. For example, certain thiazole compounds exhibited selective cytotoxicity against human lung adenocarcinoma cells, with significant apoptosis induction compared to a control, highlighting the potential of thiazole derivatives in cancer therapy (Evren et al., 2019).
Antifungal and Apoptotic Effects
- Triazole-oxadiazole compounds, which share a heterocyclic framework with the target compound, have demonstrated potent antifungal activity against various Candida species, as well as apoptotic effects, suggesting their potential as antifungal agents with specific mechanisms of action (Çavușoğlu et al., 2018).
Anti-inflammatory Activity
- Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity, providing a basis for the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Metabolic Stability Improvement
- Efforts to improve the metabolic stability of PI3K/mTOR inhibitors led to the creation of compounds with 6,5-heterocycles, aiming to reduce metabolic deacetylation. This research approach could inform the design of more stable and effective therapeutic molecules (Stec et al., 2011).
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O3S3/c1-11-19(32-20(22-11)16-3-2-8-30-16)14-6-7-18(25-24-14)31-10-17(27)23-12-4-5-13(21)15(9-12)26(28)29/h2-9H,10H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTFCVQQJGAPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2500437.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-bromonicotinamide](/img/structure/B2500438.png)
![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)



![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)

